molecular formula C17H12N4OS2 B3209408 1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1058481-72-3

1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B3209408
CAS RN: 1058481-72-3
M. Wt: 352.4 g/mol
InChI Key: PJALQNSOMPDHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea, also known as TP5, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. TP5 has been shown to exhibit promising anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea exerts its anti-cancer effects by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle regulation. By inhibiting CDK activity, this compound prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to exhibit anti-inflammatory properties. This compound inhibits the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, this compound reduces inflammation and associated pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea. One area of interest is the development of this compound-based drugs for cancer treatment. Additionally, further research is needed to fully understand the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Finally, there is a need for more studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.

Scientific Research Applications

1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

1-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-17(21-14-7-3-9-23-14)19-12-5-1-4-11(10-12)15-20-13-6-2-8-18-16(13)24-15/h1-10H,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJALQNSOMPDHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CS2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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